molecular formula C19H13Cl2NO B2666426 N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313551-47-2

N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2666426
CAS No.: 313551-47-2
M. Wt: 342.22
InChI Key: RRKSAJNBVGIOBR-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of biphenyl carboxamides This compound is characterized by the presence of a biphenyl core with a carboxamide group attached to one of the phenyl rings and two chlorine atoms substituted at the 2 and 5 positions of the other phenyl ring

Preparation Methods

The synthesis of N-(2,5-dichlorophenyl)-[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2,5-dichlorophenylboronic acid with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like 1,4-dioxane or a mixture of dioxane and water under reflux conditions .

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

N-(2,5-dichlorophenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with lithium aluminum hydride would produce an amine.

Scientific Research Applications

N-(2,5-dichlorophenyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its biphenyl structure makes it a useful intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding affinity to certain biological targets.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing. Its structural features may allow it to interact with specific biological pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its stability and chemical properties.

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme in a biochemical pathway or interacting with a receptor in a signaling pathway.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO/c20-16-10-11-17(21)18(12-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKSAJNBVGIOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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